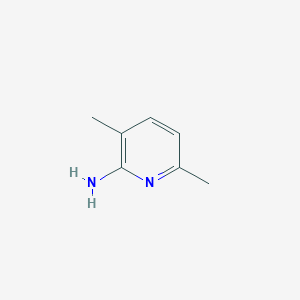

3,6-Dimethyl-2-pyridinamine

概要

説明

“3,6-Dimethyl-2-pyridinamine” is a chemical compound with the CAS Number: 823-61-0 . It has a molecular weight of 122.17 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H10N2/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3,(H2,8,9) . This code represents the molecular structure of the compound.

科学的研究の応用

Antioxidant Properties

- Synthesis and Reactivity in Antioxidants : A series of 6-substituted-2,4-dimethyl-3-pyridinols, related to 3,6-dimethyl-2-pyridinamine, demonstrates significant antioxidant properties. These pyridinols are synthesized using a low-temperature conversion strategy and are found to be effective phenolic chain-breaking antioxidants, surpassing previously known compounds in this category (Wijtmans et al., 2004).

Corrosion Inhibition

- Corrosion Inhibition in Steel : Research involving pyridine compounds, including those structurally related to this compound, has shown significant potential in inhibiting corrosion of steel in acidic environments. This includes compounds like 2-(3-methyl-1H-pyrazol-5-yl) pyridine, which demonstrate high efficiency in protecting steel against corrosion, particularly as cathodic inhibitors (Bouklah et al., 2005).

Microwave-Assisted Synthesis

- Microwave Irradiation in Chemical Synthesis : The use of microwave irradiation in synthesizing pyridine 2,6-dicarboxylic acid from 2,6-dimethylpyridine, a compound closely related to this compound, represents a shift from traditional synthesis methods to advanced microwave technology. This approach affects the yield and is dependent on various factors such as the amount of reactants and reaction conditions (Zhang et al., 2010).

Catalysis and Synthesis

- Catalysis in Multicomponent Reactions : A study reports the efficient synthesis of pyridine-pyrimidines, using compounds related to this compound, via a three-component reaction. This process involves the use of an ionic liquid supported on nanosilica as a reusable catalyst under microwave irradiation, showcasing advancements in catalysis and organic synthesis (Rahmani et al., 2018).

Advanced Material Synthesis

- Synthesis of Complex Molecular Structures : Research on the synthesis of complex pyridine structures, akin to this compound, for applications like antibiotics, demonstrates advanced techniques in organic synthesis. This includes methods for converting functional groups to achieve desired molecular skeletons, contributing to the development of pharmaceuticals (Okumura et al., 1998).

Safety and Hazards

Safety information for “3,6-Dimethyl-2-pyridinamine” indicates that it has a GHS07 pictogram and a signal word of "Warning" . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

作用機序

Target of Action

This compound belongs to the class of pyridinium salts, which are known to interact with a wide range of biological targets

Mode of Action

Pyridinium salts, in general, are known to interact with their targets through various mechanisms, including ionic interactions, hydrogen bonding, and hydrophobic interactions .

Biochemical Pathways

Pyridinium salts are known to affect a wide range of biochemical pathways, but the specific pathways affected by 3,6-Dimethyl-2-pyridinamine remain to be elucidated .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant, suggesting good bioavailability .

特性

IUPAC Name |

3,6-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMKUXXLKIOVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342141 | |

| Record name | 3,6-Dimethyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

823-61-0 | |

| Record name | 3,6-Dimethyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

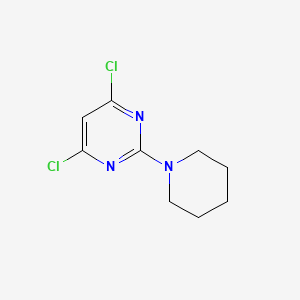

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

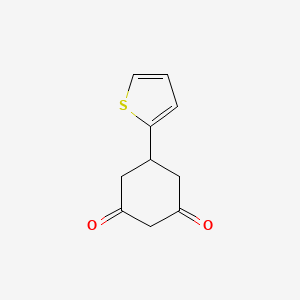

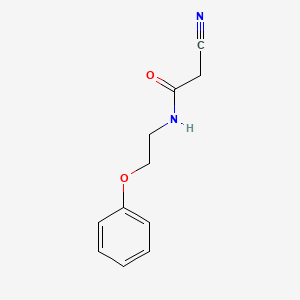

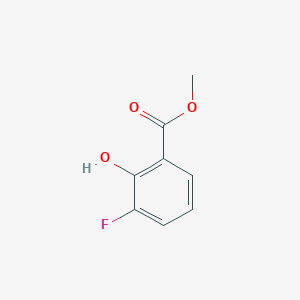

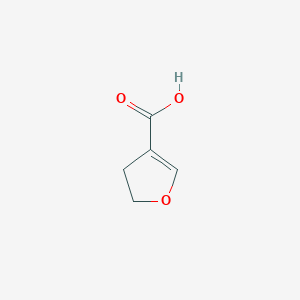

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3,6-dimethyl-2-pyridinamine in the synthesis of carcinogenic γ-carbolines?

A1: The research article describes a method for synthesizing 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (1), a carcinogenic γ-carboline. In this synthesis, This compound serves as a precursor. It is reacted with 1-benzotriazole to form 4-(1-benzotriazolyl)-3,6-dimethyl-2-pyridinamine. This intermediate then undergoes thermolysis to yield the target γ-carboline [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。